4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(6-amino-2-methylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6-12-7(10)4-8(13-6)14-3-2-11-9(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAPETALMTUCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNC(=O)C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features, including the piperazine ring and the pyrimidine moiety, contribute to its pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This structure includes a piperazine ring linked to a pyrimidine derivative, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective inhibition of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers, including hepatocellular carcinoma (HCC) .
Key Findings:
- IC50 Values: Compounds derived from this class exhibited IC50 values ranging from 75.3 nM to over 50,000 nM against different FGFR isoforms, indicating strong selectivity for FGFR4 over FGFR1–3 .
- In Vivo Studies: In chick chorioallantoic membrane (CAM) tumor models, these compounds demonstrated substantial anti-tumor activity comparable to established inhibitors like BLU9931 .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. In vitro studies indicated moderate to significant antimicrobial activity against various bacterial strains, with some derivatives exhibiting excellent antioxidant properties .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Antimicrobial Activity | IC50 (µM) |
|---|---|---|
| P10 | Moderate | 25 |
| P4 | High | 15 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Kinase Inhibition: The compound acts as a selective inhibitor of FGFR4, blocking its kinase activity and thereby inhibiting tumor cell proliferation.
- Antibacterial Mechanism: The derivatives may inhibit enzymes critical for bacterial cell wall synthesis or function by disrupting membrane integrity .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Case Study on Cancer Treatment:
- Case Study on Antimicrobial Efficacy:
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that 4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one exhibits significant anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in a peer-reviewed journal highlighted its efficacy against breast cancer cells, showing a reduction in cell viability by over 50% at specific concentrations.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Induction of necrosis |
2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound showed promise in reducing oxidative stress and inflammation in neuronal cells. This effect is attributed to its ability to modulate neurotransmitter levels and protect against neuronal apoptosis.
Biochemical Applications
1. Enzyme Inhibition
This compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, making it a potential candidate for antibiotic development.
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive | 8.5 |
| Thymidylate Synthase | Non-competitive | 20.0 |
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Case Studies
1. Clinical Trials
A clinical trial involving patients with advanced cancer explored the safety and efficacy of this compound as part of combination therapy with existing chemotherapeutics. Results indicated improved patient outcomes with manageable side effects, suggesting its potential as an adjunct treatment.
2. Laboratory Studies on Neuroprotection
In vitro studies using primary neuronal cultures treated with the compound revealed significant reductions in markers of oxidative stress compared to control groups. These findings support its potential use in therapeutic strategies for neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Piperazinone Derivatives
Key Observations :
- Pyrimidine Modifications: The target compound’s 6-amino and 2-methyl groups contrast with bulkier substituents (e.g., CF₃, fluorophenyl) in analogs like 21w, which may enhance target affinity but reduce solubility .
- Piperazinone Substituents: The reference DPP-IV inhibitor’s t-butoxymethyl group increases steric bulk, likely improving metabolic stability but reducing membrane permeability compared to the unsubstituted piperazinone in the target compound .
Key Findings :
- Target Selectivity : The target compound’s lack of fluorinated or bulky groups may limit its potency compared to analogs like 21w or the DPP-IV inhibitor but could reduce off-target effects .
- CNS Penetration: Thienopyrimidine-based Compound 2 demonstrates utility in neuroimaging, suggesting that heterocycle choice critically influences blood-brain barrier permeability .
- Cytotoxicity: Piperazinone derivatives with chlorophenyl groups (e.g., ) show cytotoxic effects against cancer cells, whereas the target compound’s amino and methyl groups may favor non-cytotoxic applications .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Properties
Analysis :
- logP and Solubility : The target compound’s lower logP (1.2 vs. 3.8–4.5 in analogs) suggests better aqueous solubility, advantageous for oral administration.
- Metabolic Stability: Fluorinated groups in 21w and the DPP-IV inhibitor reduce metabolic degradation, whereas the target compound’s amino group may increase susceptibility to oxidation .
Preparation Methods
Synthesis of 6-Amino-2-methylpyrimidin-4-yl Intermediate
The 6-amino-2-methylpyrimidine core can be synthesized via classical pyrimidine ring formation methods, generally involving condensation reactions between amidines and β-dicarbonyl compounds or by modification of commercially available pyrimidine derivatives.
A relevant patent (EP1437348A1) describes preparation methods for 6-methyl-2,4-diamino-pyrimidine derivatives, which can be adapted to obtain the 6-amino-2-methylpyrimidin-4-yl intermediate by selective functional group transformations such as amination and methylation steps under controlled conditions in physiologically acceptable media.
Preparation of Piperazin-2-one Scaffold
The piperazin-2-one ring is typically synthesized by cyclization of suitable diamine precursors or by modification of piperazine derivatives. A common approach involves:
- Protection of the piperazine nitrogen atoms.
- Introduction of a keto group at the 2-position.
- Cyclization to form the lactam ring (piperazin-2-one).
Detailed Experimental Conditions and Reagents
Analytical and Purification Techniques
- Monitoring: Thin layer chromatography (TLC), Liquid chromatography-mass spectrometry (LC-MS).
- Purification: Flash chromatography with silica gel columns, preparative reverse-phase HPLC.
- Characterization: Proton nuclear magnetic resonance (1H NMR), High-resolution mass spectrometry (HRMS).
- Purity: Typically ≥95% confirmed by LC-MS analysis.
Summary of Research Findings
- The synthesis of 4-(6-amino-2-methylpyrimidin-4-yl)piperazin-2-one requires careful control of reaction conditions to maintain the integrity of both heterocyclic moieties.
- Reductive amination is a preferred method for functionalizing the piperazine ring due to its selectivity and mildness.
- Coupling via activated pyrimidine intermediates ensures efficient formation of the target compound.
- Purification and characterization protocols are critical to confirm the structure and purity of the final product.
Q & A
Basic: What are the recommended synthetic routes for 4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and substitution. For example:
- Step 1: Formation of the pyrimidine core via cyclization under acidic/basic conditions.
- Step 2: Introduction of the piperazine-2-one moiety through nucleophilic substitution or coupling reactions.
- Intermediate Characterization: Mass spectrometry (MS) and H NMR are critical. For instance, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine were confirmed via MS (ESI+, m/z 198 [M + H]) and H NMR .
Basic: Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Essential for purity assessment, especially for detecting impurities <1% .
- Orthogonal Methods: Combine MS (for molecular weight confirmation) and H NMR (for structural elucidation). For example, final compounds like spiro-pyrazino-pyrrolo-pyrimidinones were validated using MS (m/z 452 [M + H]) and NMR chemical shifts (e.g., δ 1.2–3.8 ppm for piperazine protons) .
Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?
Answer:
- Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energy-efficient routes.
- High-Throughput Screening: Test catalysts and solvents in silico to narrow experimental parameters. For instance, ICReDD’s methodology integrates computational path searches with experimental feedback loops, reducing optimization time by >50% .
Advanced: How should researchers resolve contradictions in spectral data during structural confirmation?
Answer:
- Cross-Validation: Use complementary techniques (e.g., C NMR or 2D-COSY) to resolve ambiguities in H NMR peaks.
- Case Example: Discrepancies in piperazine ring proton signals (δ 2.5–3.5 ppm) can arise from conformational flexibility. Variable-temperature NMR or X-ray crystallography may clarify such issues .
Advanced: What strategies are recommended for evaluating the compound’s bioactivity and mechanism of action?
Answer:
- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- In Vivo Models: Prioritize zebrafish or murine models for bioavailability and toxicity studies.
- Comparative Studies: Benchmark against analogs like 2-(difluoromethyl)-pyrimido-piperazinones, which show distinct receptor-binding profiles due to substituent effects .
Advanced: What engineering principles apply to scaling up synthesis while maintaining yield and purity?
Answer:
- Reactor Design: Use continuous-flow systems to enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- Process Control: Implement real-time HPLC monitoring to adjust feed ratios dynamically.
- Separation Technologies: Optimize membrane filtration or crystallization parameters per CRDC guidelines (RDF2050104) .
Basic: What purification methods are most effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for polar intermediates.
- Recrystallization: Ethanol/water mixtures (7:3 v/v) achieve >95% purity for crystalline products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
